molecular formula C11H9N5O3S B5587730 6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one

6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one

Cat. No.: B5587730
M. Wt: 291.29 g/mol
InChI Key: DIAVYQVEXCPHAD-WUXMJOGZSA-N
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Description

6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines. This compound is characterized by its unique structure, which includes a triazine ring substituted with a methyl group, a nitrophenylmethylideneamino group, and a sulfanyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one typically involves the condensation of 6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one with 3-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The nitrophenylmethylideneamino group can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The triazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-4-{[(E)-(4-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one: Similar structure but with a different position of the nitro group.

    6-methyl-4-{[(E)-(3-chlorophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one: Similar structure but with a chloro group instead of a nitro group.

    6-methyl-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

The unique combination of functional groups in 6-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-3-sulfanyl-1,2,4-triazin-5(4H)-one imparts distinct chemical reactivity and biological activity. The presence of the nitrophenylmethylideneamino group enhances its potential as a bioactive molecule, while the sulfanyl group provides additional sites for chemical modification.

Properties

IUPAC Name

6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O3S/c1-7-10(17)15(11(20)14-13-7)12-6-8-3-2-4-9(5-8)16(18)19/h2-6H,1H3,(H,14,20)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAVYQVEXCPHAD-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N(C1=O)N=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401103657
Record name 6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1002103-80-1
Record name 6-methyl-4-[(E)-(3-nitrophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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